Lactocin 705
Description
Propriétés
Bioactivité |
Antimicrobial |
|---|---|
Séquence |
GMSGYIQGIPDFLKGYLHGISAANKHKKGRLGY |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Bacteriocins
Structural and Functional Classification
Lactocin 705 belongs to class IIb bacteriocins, which require two distinct peptides for full activity. Below is a comparison with other class IIb bacteriocins and related antimicrobial peptides:
Mechanism of Action
- Lactocin 705 : Synergistic activity of Lac705α and Lac705β disrupts PMF, causing K⁺ and phosphate efflux. Lac705β is the primary pore-forming peptide, while Lac705α aids in receptor binding . Calcium ions (Ca²⁺) inhibit its activity by stabilizing membranes .
- Plantaricin E/F : Forms pores independently of PMF but requires both peptides for target specificity .
- Nisin : Binds lipid II to form pores, a mechanism absent in class II bacteriocins .
Antimicrobial Spectrum and Efficacy
- Lactocin 705: Effective at nanomolar concentrations (90 nM) against L. monocytogenes and B. thermosphacta in meat models . Activity persists for 36 days at 2°C in vacuum-packed meat .
- Plantaricin NC8 : Broad activity but requires coculture for induction, limiting its industrial use .
- Enterocin AS-48 : Broader spectrum (Gram-positive and Gram-negative bacteria) due to circular structure .
Stability and Production
Food Preservation
- Lactocin 705 reduces L. innocua and B. thermosphacta counts by 2.1–3.0 log cycles in vacuum-packed meat .
- When incorporated into polythene films, it inhibits L. innocua for 6 weeks at 5–30°C .
Synergistic Effects
- Combined with AL705 (another bacteriocin from L. curvatus CRL 705), Lactocin 705 enhances antilisterial activity .
Limitations
- Narrow spectrum compared to AS-48 or nisin.
- Lower production yields than nisin, limiting scalability .
Méthodes De Préparation
Ion Exchange Chromatography
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- System: Shimadzu 10A HPLC with TSK-Gel ODS 80TM column (0.6 cm diameter × 15 cm length).
- Mobile Phase: Gradient elution from 5% to 90% acetonitrile containing 0.05% trifluoroacetic acid (TFA) over 30 minutes at 0.8 ml/min.
- Detection: Protein concentration monitored at 280 nm; fractions collected for bioactivity assays.
SDS-PAGE and Electroelution
- SDS-PAGE: Used to analyze the purity and molecular weight of the peptides. Two distinct antimicrobial peptide bands corresponding to 5.5 kDa and 4.5 kDa (705a and 705h) are observed.
- Electroelution: The active antimicrobial bands from SDS-PAGE gels are electroeluted to recover purified peptides for sequencing and functional assays.
Peptide Characterization
- Molecular Weight: Estimated molecular weights are approximately 3357.8 Da for lactocin 705 peptides, with two components having slightly different masses (5.5 kDa and 4.5 kDa noted in some studies).
- Isoelectric Points: pI values are around 10.03 for the combined peptide, with individual peptides having pI near 9.87 (705a) and 8.61 (705h).
- Amino Acid Composition: High glycine content, no lanthionine or beta-methyllanthionine modifications, indicating a non-lanthionine-containing bacteriocin.
- Sequence: Unique amino acid sequences for both peptides, confirmed by N-terminal sequencing and database comparison.
Synthetic Peptide Preparation
- Synthetic versions of the 33-amino-acid peptides 705a and 705h have been prepared chemically to study their mode of action and confirm biological activity.
- Synthetic peptides retain activity only when combined in the correct ratio (optimal 1:4 of 705a to 705h), confirming the necessity of both components for bacteriocin function.
Summary Table of Preparation Steps
| Step | Method/Technique | Key Parameters/Conditions | Outcome/Notes |
|---|---|---|---|
| Cultivation | Aerobic culture in MRS broth | 30°C growth, 20°C for optimal bacteriocin | Production of bacteriocin in supernatant |
| Adsorption-Desorption | pH-dependent binding and release | Acidic pH adsorption, alkaline pH desorption | Concentration of bacteriocin from supernatant |
| Ion Exchange Chromatography | HiPrep CM FF cation exchange | 0.02 M phosphate buffer pH 3.5, 1 M NaCl elution | Separation of charged peptides |
| RP-HPLC | Reverse-phase HPLC | 5-90% acetonitrile gradient, 0.05% TFA, 0.8 ml/min | Further purification, fraction collection |
| SDS-PAGE | Polyacrylamide gel electrophoresis | Identification of peptide bands | Molecular weight estimation, purity check |
| Electroelution | Extraction from SDS-PAGE gel | Recovery of active peptides | Purified peptides for sequencing and assays |
| Synthetic Peptide Synthesis | Chemical peptide synthesis | 33-amino-acid peptides 705a and 705h | Confirmation of activity and mode of action |
Research Findings on Preparation Efficacy
- The combined use of adsorption-desorption, ion exchange, and RP-HPLC yields highly purified lactocin 705 peptides suitable for biochemical and functional studies.
- The peptides are stable and retain bioactivity after purification, which is critical for potential food preservation applications.
- The purification methods allow for detailed structural and mechanistic studies, including FTIR spectroscopy to analyze peptide-lipid interactions.
Q & A
Q. What is the molecular mechanism of Lactocin 705’s antimicrobial activity?
Lactocin 705 is a class IIb two-peptide bacteriocin requiring complementary action of Lac705α (33 amino acids) and Lac705β (33 amino acids). Lac705α facilitates receptor recognition by neutralizing teichoic acids on target cell walls, while Lac705β permeabilizes membranes via hydrophobic insertion. Together, they form a transmembrane oligomer ("barrel-stave" pore), dissipating membrane potential and causing cell death .
Q. How can Lactocin 705 production be optimized in laboratory settings?
Optimal production occurs in media supplemented with 0.5–2.0% Tween 80 (lipid source), 2% glucose, 1% tryptone, and 2% yeast extract. Whey permeate with 2% yeast extract and 1% Tween 80 also enhances yield. Stability is maintained under food-processing conditions (pH 5.4–6.0, 15°C) . Plasmid pRC18 in L. curvatus CRL705 is critical for biosynthesis, suggesting genetic engineering to amplify plasmid copy number could improve titers .
Q. What genetic determinants are responsible for Lactocin 705 biosynthesis?
Lactocin 705 production is linked to plasmid pRC18 in L. curvatus CRL705. Structural genes lac705α and lac705β encode precursor peptides with double-glycine leaders, processed post-translationally. These genes share homology with plantaricin and brochocin leader sequences but lack similarity to mature bacteriocins in databases .
Advanced Research Questions
Q. What experimental models are suitable for evaluating Lactocin 705’s efficacy in food preservation?
In vitro assays (e.g., agar diffusion) using L. plantarum CRL691 (sensitive strain) or L. innocua 7 (Listeria surrogate) are standard. For food matrices:
- Synthetic films (LDPE): Measure residual activity via direct contact with bacteriocin solutions (e.g., 2133 AU/cm³). Activity diminishes in fatty matrices due to lipid interference .
- Gluten pads: Retain higher residual AL705 activity (anti-listerial) than synthetic films, suggesting matrix-specific adsorption .
Q. How do structural analysis techniques elucidate Lactocin 705’s interaction with bacterial membranes?
Fourier transform infrared (FTIR) spectroscopy reveals Lac705α dehydrates the membrane’s interfacial region, while Lac705β inserts into the hydrophobic core. This dual action destabilizes lipid bilayers, corroborating the "barrel-stave" oligomerization hypothesis . Molecular dynamics simulations or cryo-EM could further resolve pore architecture.
Q. How should researchers address contradictions in residual antimicrobial activity data across different food matrices?
Conflicting results (e.g., AL705 activity in gluten vs. synthetic films) arise from matrix composition (fat, proteins). Mitigation strategies:
- Normalize bacteriocin concentration per matrix adsorption capacity (e.g., gluten retains 2133 AU/cm³ vs. LDPE’s 200 AU/cm³) .
- Validate activity using food exudates (e.g., wiener pH 5.7–6.3) to mimic real-world conditions .
Q. What methodological approaches validate Lactocin 705’s stability under varying physicochemical conditions?
- Thermal stability: Incubate at 100°C for 20 minutes; activity retention confirms heat resistance .
- pH stability: Test across pH 2–10; Lactocin 705 remains active in acidic environments (pH 5–6) but degrades in alkaline conditions .
- Enzymatic sensitivity: Treat with proteases (papain, trypsin); loss of activity confirms proteinaceous nature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
